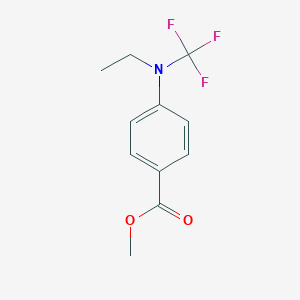
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate is an organic compound that features a trifluoromethyl group attached to an amino group, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethyl(trifluoromethyl)amino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl trifluoromethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Methyl 4-(ethyl(trifluoromethyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are known for their stability and bioactivity.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 4-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability.
Pathways Involved: The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation, through its interaction with specific proteins and enzymes.
類似化合物との比較
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the ethylamino group but shares the trifluoromethyl and benzoate ester functionalities.
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(ethylamino)benzoate: Contains an ethylamino group but lacks the trifluoromethyl group.
Uniqueness
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and ethylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and bioactivity, while the ethylamino group allows for further functionalization and interaction with biological targets.
特性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
methyl 4-[ethyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-15(11(12,13)14)9-6-4-8(5-7-9)10(16)17-2/h4-7H,3H2,1-2H3 |
InChIキー |
KAKVSDDWXJHJND-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


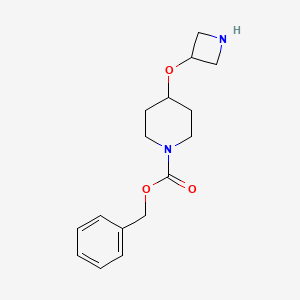
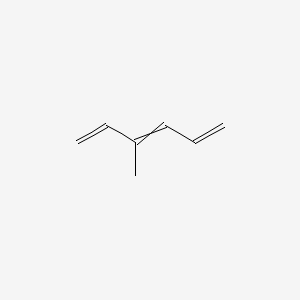
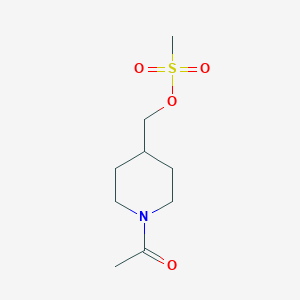
![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
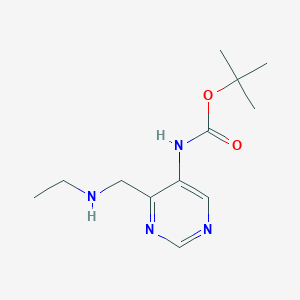
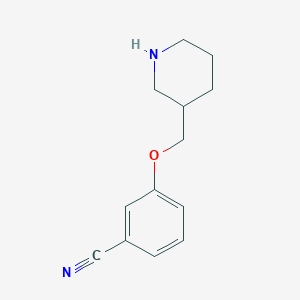
![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)
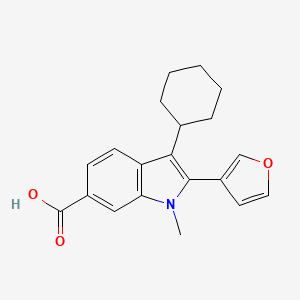


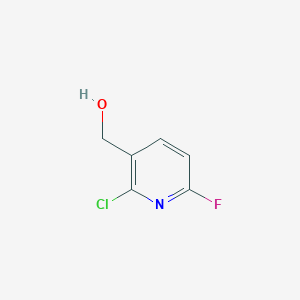
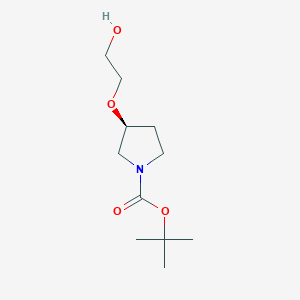
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
